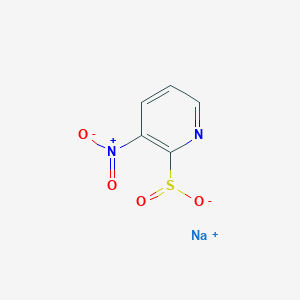

Sodium 3-nitropyridine-2-sulfinate

Description

Historical Context and Significance of Pyridine-Based Sulfinate Compounds

The synthesis of pyridine (B92270) derivatives dates back to the 19th century, with early methods like the Hantzsch pyridine synthesis (1881) and the Chichibabin reaction (1924) laying the groundwork for heterocyclic chemistry. wikipedia.orgnih.gov Historically, the direct sulfonation of pyridine required harsh conditions, such as fuming sulfuric acid at very high temperatures, often resulting in low yields. google.com

A significant leap in the utility of pyridine-based sulfur compounds came with the development of modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a pillar of carbon-carbon bond formation in the pharmaceutical industry, often struggles when using pyridine-based boronates (e.g., pyridine-2-boronic acid). rsc.orgsigmaaldrich.com These boron reagents are frequently unstable, difficult to prepare, and exhibit low efficiency in reactions. nih.govrsc.org

This challenge created a demand for more robust alternatives. In the 2010s, pyridine sulfinates emerged as exceptionally stable, easy-to-prepare, and highly effective nucleophilic coupling partners in palladium-catalyzed reactions. nih.govrsc.orgsigmaaldrich.com These bench-stable solid reagents overcame the primary drawbacks of their boronate counterparts, enabling the reliable synthesis of linked bi-heterocyclic structures, which are crucial motifs in drug discovery. nih.govsigmaaldrich.com This development marked a pivotal moment, establishing pyridine sulfinates as indispensable tools for medicinal and synthetic chemists.

Overview of Research Trajectories for Aromatic Sulfinate Derivatives

Aromatic sulfinate salts, including derivatives like Sodium 3-nitropyridine-2-sulfinate, are prized for their versatility. Their ease of preparation and stability have fueled extensive research into their applications. nih.gov A key attribute is their dual reactivity; they can act as nucleophiles or as precursors to electrophilic species depending on the reaction conditions. nih.gov

Modern research has expanded their use far beyond traditional applications. Key research trajectories include:

Advanced Cross-Coupling Reactions: Sulfinates are now used in a wide array of metal-catalyzed reactions to form C-S, N-S, and S-S bonds, leading to the synthesis of sulfones, sulfonamides, and thiosulfonates. nih.gov

C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Recent methodologies utilize sulfinate salts for the direct sulfonylation of arenes and heterocycles, avoiding the need for pre-functionalized starting materials. nih.govchemistryviews.org This increases step-economy and allows for late-stage modification of complex molecules.

Photoredox and Electrochemical Synthesis: The generation of sulfonyl radicals from sulfinate salts using light or electricity has opened new avenues for reaction design. rsc.org These methods often proceed under mild conditions and offer unique reactivity patterns.

Reductive Coupling Reactions: A significant recent development is the direct coupling of nitroarenes with sodium sulfinates to form N-aryl sulfonamides. nih.govacs.orgnih.gov This approach is highly valuable as it uses stable and readily available nitro compounds as the nitrogen source, bypassing the often unstable or genotoxic anilines or sulfonyl chlorides. acs.orgnih.gov This is particularly relevant for Sodium 3-nitropyridine-2-sulfinate, which contains both the nitro and sulfinate moieties required for such transformations.

Academic Relevance in Heterocyclic Chemistry and Synthesis

The academic relevance of Sodium 3-nitropyridine-2-sulfinate and its parent class of compounds is rooted in their ability to solve long-standing problems in the synthesis of heterocyclic molecules. Pyridine-containing structures are among the most common motifs in FDA-approved drugs, making efficient access to them a paramount goal in medicinal chemistry. nih.govrsc.orgnih.gov

The primary contributions of pyridine sulfinates to the field include:

Enabling Difficult Couplings: As discussed, their success in palladium-catalyzed cross-coupling reactions where pyridine boronates fail has been transformative. nih.govrsc.orgrsc.org This allows for the modular and predictable assembly of complex bi-aryl and heteroaryl-aryl scaffolds, which are common in pharmacologically active compounds. nih.govrsc.org

Access to Sulfonamides: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, and protease inhibitors. The development of nitro-sulfinate reductive coupling provides a novel and powerful route to access N-aryl and N-heteroaryl sulfonamides. nih.govacs.orgnih.gov This positions compounds like Sodium 3-nitropyridine-2-sulfinate as potential building blocks for creating libraries of novel sulfonamide-based drug candidates. acs.org

Facilitating Late-Stage Functionalization: The stability of sulfinates and the mild conditions of many modern protocols allow for their use in the late stages of a synthetic sequence. This is critical in drug discovery, where chemists need to rapidly generate analogues of a lead compound to explore structure-activity relationships.

The combination of the activated nitropyridine ring and the versatile sulfinate handle makes Sodium 3-nitropyridine-2-sulfinate a compound of significant academic interest, representing a node for the convergence of heterocyclic chemistry, catalysis, and the synthesis of medicinally relevant molecules.

Data Tables

Table 1: Properties of a Representative Pyridine Sulfinate Compound

This table shows the chemical properties of Sodium pyridine-2-sulfinate, a closely related and well-characterized compound.

| Property | Value | Reference |

| Synonyms | Pyridine-2-sulfinic acid sodium salt | chemimpex.com |

| CAS Number | 24367-66-6 | chemimpex.com |

| Molecular Formula | C₅H₄NNaO₂S | chemimpex.com |

| Molecular Weight | 165.14 g/mol | chemimpex.com |

| Appearance | Off-white to white powder | chemimpex.com |

| Melting Point | 284.0 - 285.5 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Table 2: Representative Scope of Palladium-Catalyzed Desulfinative Cross-Coupling

This table illustrates the versatility of pyridine-2-sulfinates in coupling with various aryl and heteroaryl bromides, a reaction type where these reagents show significant advantages.

| Pyridine Sulfinate | Coupling Partner (Aryl/Heteroaryl Bromide) | Catalyst System | Product | Reference |

| Sodium pyridine-2-sulfinate | 4-Bromotoluene (B49008) | Pd(OAc)₂, P(tBu)₂Me·HBF₄, K₂CO₃ | 2-(p-tolyl)pyridine | tcichemicals.com |

| Sodium pyridine-2-sulfinate | 1-Bromo-4-methoxybenzene | Pd(OAc)₂, P(tBu)₂Me·HBF₄, K₂CO₃ | 2-(4-methoxyphenyl)pyridine | rsc.org |

| Sodium pyridine-2-sulfinate | 2-Bromothiophene | Pd(OAc)₂, P(tBu)₂Me·HBF₄, K₂CO₃ | 2-(thiophen-2-yl)pyridine | rsc.org |

| Sodium pyridine-2-sulfinate | 3-Bromopyridine | Pd(OAc)₂, P(tBu)₂Me·HBF₄, K₂CO₃ | 2,3'-Bipyridine | rsc.org |

Table 3: Examples of Nitro-Sulfinate Reductive Coupling for Sulfonamide Synthesis

This table showcases the direct coupling of nitroarenes with sodium sulfinates to produce valuable sulfonamide products, a key reaction pathway relevant to Sodium 3-nitropyridine-2-sulfinate.

| Nitroarene | Sodium Sulfinate | Reaction Conditions | Product (N-Aryl Sulfonamide) | Reference |

| 1-Methyl-3-nitropyrazole | Sodium 4-fluorobenzenesulfinate | NaHSO₃, DMSO, 60 °C | N-(1-methyl-1H-pyrazol-3-yl)-4-fluorobenzenesulfonamide | nih.govacs.org |

| Nitrobenzene | Sodium p-toluenesulfinate | CuI, K₂CO₃, DMSO, 100 °C | N-phenyl-4-methylbenzenesulfonamide | nih.gov |

| 1-Chloro-4-nitrobenzene | Sodium benzenesulfinate | CuI, K₂CO₃, DMSO, 100 °C | N-(4-chlorophenyl)benzenesulfonamide | nih.gov |

| 3-Nitropyridine (B142982) | Sodium 4-fluorobenzenesulfinate | NaHSO₃, SnCl₂, DMSO | N-(pyridin-3-yl)-4-fluorobenzenesulfonamide | nih.govacs.org |

Properties

Molecular Formula |

C5H3N2NaO4S |

|---|---|

Molecular Weight |

210.15 g/mol |

IUPAC Name |

sodium;3-nitropyridine-2-sulfinate |

InChI |

InChI=1S/C5H4N2O4S.Na/c8-7(9)4-2-1-3-6-5(4)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

KIVQIFTUBKUBOS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Strategies for Sodium 3 Nitropyridine 2 Sulfinate and Analogous Pyridine Sulfinates

Direct Synthesis Methodologies for Sodium 3-Nitropyridine-2-Sulfinate

The direct synthesis of Sodium 3-nitropyridine-2-sulfinate is not widely documented in publicly available chemical literature. The synthesis of functionalized pyridine (B92270) sulfinates often involves multi-step pathways rather than a single, direct transformation.

However, general strategies for the C-H sulfonylation of pyridines have been developed, which could theoretically be adapted for such a synthesis. One such method involves the direct, C4-selective sulfonylation of pyridine. chemistryviews.org This process utilizes a preactivation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a nucleophilic sulfinic acid salt, such as a sodium sulfinate. chemistryviews.orgchemrxiv.org While this particular method achieves high regioselectivity for the C4 position, modifications to the directing groups or reaction conditions could potentially alter the site of functionalization. chemistryviews.org

Another potential, though likely challenging, approach could involve the reaction of a pre-functionalized precursor, such as 2-chloro-3-nitropyridine, with a sulfinating agent like sodium dithionite (B78146) or a related SO₂ surrogate. The nucleophilic substitution of the chlorine atom would be activated by the adjacent electron-withdrawing nitro group.

Precursor Synthesis and Functionalization Pathways

Given the complexity of the target molecule, a more practical approach involves the synthesis and subsequent functionalization of pyridine derivatives. This typically entails introducing the nitro and sulfinate groups in separate, sequential steps. The order of these steps is crucial and depends on the directing effects of the substituents and the stability of the intermediates.

Nitration Methodologies for Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring is a foundational step in the synthesis of many pharmaceutical and agrochemical compounds. chemistryviews.org However, the direct electrophilic nitration of pyridine is challenging due to the electron-deficient nature of the ring, which is further deactivated under the strong acidic conditions of traditional nitration that protonate the ring nitrogen. vaia.comresearchgate.net Consequently, specialized methods have been developed to achieve efficient nitration.

A successful method for the nitration of pyridine and its derivatives at the β-position (C3) involves the use of dinitrogen pentoxide (N₂O₅, DNP). thieme-connect.comresearchgate.net The reaction is typically carried out by treating the pyridine compound with N₂O₅ in an organic solvent such as dichloromethane (B109758), nitromethane (B149229), or tetrahydrofuran (B95107) (THF). thieme-connect.comntnu.no This initial step does not result in a direct electrophilic aromatic substitution but instead forms an N-nitropyridinium salt, specifically N-nitropyridinium nitrate (B79036). ntnu.norsc.org

This reactive intermediate is then quenched with an aqueous solution containing a nucleophile, commonly an aqueous solution of sulfur dioxide or sodium bisulfite (NaHSO₃). researchgate.net This subsequent step is critical for the formation of the final 3-nitropyridine (B142982) product. ntnu.no

The mechanism of pyridine nitration with dinitrogen pentoxide is not a typical electrophilic aromatic substitution. researchgate.netntnu.no After the formation of the N-nitropyridinium nitrate (4), the subsequent reaction with a bisulfite nucleophile leads to the formation of transient dihydropyridine (B1217469) intermediates. rsc.org

Specifically, the nucleophile attacks the N-nitropyridinium cation at the 2- or 4-position, yielding N-nitro-1,2-dihydropyridine-2-sulfonic acid (6) and N-nitro-1,4-dihydropyridine-4-sulfonic acid (5), respectively. rsc.org The 1,2-dihydropyridine adduct (6) can be further transformed into a more stable tetrahydro-3-nitropyridine-2,6-disulfonic acid intermediate (7). ntnu.norsc.org

The crucial step in the formation of 3-nitropyridine is the migration of the nitro group from the nitrogen atom to the C3 position of the pyridine ring. ntnu.no Detailed mechanistic studies, including the nitration of dimethylpyridines, support that this migration occurs via a Current time information in Bangalore, IN. sigmatropic shift. researchgate.netrsc.org This intramolecular rearrangement is followed by the elimination of the sulfite (B76179)/bisulfite groups to restore the aromaticity of the ring, yielding the 3-nitropyridine product. researchgate.netntnu.no

Optimizing the nitration of pyridine derivatives is crucial for achieving high yields and regioselectivity. Several factors, including the solvent, temperature, and the nature of substituents on the pyridine ring, have been investigated to enhance the efficiency of the process.

A modified procedure for the dinitrogen pentoxide method involves reacting the pyridine compound with N₂O₅ in dichloromethane or nitromethane and then adding the resulting slurry to a solution of sodium bisulfite dissolved in a methanol/water mixture (3:1). ntnu.no This protocol was developed after studying the effects of sodium bisulfite concentration, reaction medium, and temperature. ntnu.no

The presence of electron-donating groups on the pyridine ring can facilitate the nitration reaction by increasing the electron density of the carbon atoms. researchgate.net For instance, studies on 2,6-diaminopyridine (B39239) have shown that high yields (up to 90%) can be achieved under optimized conditions. researchgate.net

Alternative nitration protocols have also been explored. A general method for preparing β-nitropyridines in high yields utilizes nitric acid in the presence of trifluoroacetic anhydride. researchgate.net Another approach for achieving meta-nitration involves a dearomatizing cycloaddition to form a stable oxazino pyridine intermediate, which can then be nitrated with tert-butyl nitrite (B80452) (TBN) and TEMPO before being rearomatized with acid. This method demonstrates excellent regioselectivity for the C5-position.

Table 1: Comparison of Pyridine Nitration Methodologies

| Method | Nitrating Agent | Key Features | Typical Yield (3-Nitropyridine) | Reference(s) |

|---|---|---|---|---|

| Bakke's Procedure | N₂O₅ / NaHSO₃ | Forms N-nitropyridinium intermediate; involves Current time information in Bangalore, IN. sigmatropic shift. | 77% | researchgate.net |

| Modified DNP | N₂O₅ / NaHSO₃ in CH₂Cl₂ & MeOH/H₂O | Optimized solvent system for improved isolation. | Good | ntnu.no |

| Nitric Acid / TFAA | HNO₃ / (CF₃CO)₂O | Utilizes cheap and readily available nitric acid. | High | researchgate.net |

Sulfonation Methodologies for Pyridine Derivatives

Introducing a sulfonate or sulfinate group to a pyridine ring can be accomplished through several synthetic routes. The electronic properties of the pyridine ring make direct electrophilic sulfonation difficult, often requiring harsh conditions and leading to the C3 isomer as the major product due to the relative stability of the reaction intermediate. vaia.com

More recent and selective methods have focused on the C-H functionalization of pyridines. A notable strategy for the C4-selective sulfonylation of pyridine involves activation with triflic anhydride, followed by a base-mediated addition of a sodium sulfinate salt. chemistryviews.org The choice of base, such as N-methylpiperidine, is critical for controlling the high regioselectivity of the sulfinate addition. chemistryviews.org This modular approach allows for the construction of various sulfonylated pyridines. chemistryviews.org

For the synthesis of pyridine-3-sulfonic acids, a process starting from 3-chloropyridine (B48278) has been described. google.com The 3-chloropyridine is first oxidized to its N-oxide, which then reacts with sodium sulfite in water at high temperature and pressure in an autoclave. google.com The resulting pyridine-3-sulfonic acid N-oxide is subsequently reduced, for example by catalytic hydrogenation with Raney nickel, to yield pyridine-3-sulfonic acid. google.com

The synthesis of the sodium sulfinate reagents themselves is also well-established. A common and scalable method is the reduction of the corresponding sulfonyl chlorides using sodium sulfite in the presence of sodium bicarbonate. nih.gov

Table 2: Overview of Pyridine Sulfonation/Sulfonylation Methods

| Method | Reagents | Position | Key Features | Reference(s) |

|---|---|---|---|---|

| Electrophilic Sulfonation | SO₃ / H₂SO₄ | C3 | Harsh conditions, classic electrophilic aromatic substitution mechanism. | vaia.com |

| Base-Mediated C-H Sulfonylation | Pyridine, Tf₂O, Sodium Sulfinate, N-Methylpiperidine | C4 | High regioselectivity, mild conditions, modular. | chemistryviews.orgchemrxiv.org |

Direct Sulfonation of Activated Pyridine Precursors

The direct introduction of a sulfinate group onto a pyridine ring is a challenging yet highly desirable transformation. The electron-deficient nature of the pyridine ring generally makes it resistant to electrophilic substitution reactions like sulfonation. wikipedia.org However, the presence of activating groups can facilitate this process. For the synthesis of Sodium 3-nitropyridine-2-sulfinate, the nitro group at the 3-position significantly influences the electronic properties of the pyridine ring.

A common approach for the direct functionalization of pyridines involves activating the ring with a strong electrophile, such as triflic anhydride (Tf₂O), followed by the addition of a sulfinate salt. chemrxiv.org This process often proceeds via a dearomatization-rearomatization sequence. While this method is effective, it can sometimes suffer from a lack of regioselectivity. chemrxiv.org

For instance, a one-pot protocol for the C4-selective sulfonylation of pyridines has been developed that utilizes triflic anhydride for activation, followed by the addition of a sulfinic acid salt mediated by a specific base like N-methylpiperidine to control the regioselectivity. chemrxiv.org This method provides a modular route to C4-sulfonylated pyridines. chemrxiv.org

The direct C-H sulfonylation of pyridine and related N-heteroaromatics can be achieved through activation with Tf₂O, followed by a 1,4-diazabicyclo[2.2.2]octane (DABCO)-mediated addition of the sulfinate salt. chemrxiv.org This highlights the necessity of activating the otherwise unreactive pyridine C-H bonds for direct functionalization.

| Precursor | Reagents | Key Features |

| Pyridine | 1. Triflic Anhydride (Tf₂O) 2. Sodium Sulfinate 3. Base (e.g., DABCO, N-methylpiperidine) | Activation of the pyridine ring is required. Regioselectivity can be controlled by the choice of base. chemrxiv.org |

| 4-Alkylpyridines | Aryl Sulfonyl Chlorides, Et₃N, DMAP | Proceeds via an N-sulfonyl 4-alkylidene dihydropyridine intermediate, resulting in formal sulfonylation of the picolyl C-H bond. acs.org |

Enhancements in Sulfonation Reaction Efficiency and Yield

Optimizing reaction conditions is crucial for improving the efficiency and yield of pyridine sulfonation. For direct C-H sulfonylation methods, the choice of solvent and base has been shown to significantly impact the outcome.

In a study on the C4-selective sulfonylation of pyridine, switching the solvent from dichloromethane (CH₂Cl₂) to chloroform (B151607) (CHCl₃) and replacing DABCO with N-methylpiperidine as the base dramatically improved the regioselectivity and yield of the desired C4-sulfonylated product. chemrxiv.org Further optimization showed that including a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) could reduce reaction times from 16 hours to just 1.5 hours while maintaining high yields in the C-sulfonylation of 4-alkylpyridines. acs.org

Table 1: Optimization of Pyridine C4-Sulfonylation chemrxiv.org

| Entry | Solvent | Base | Yield (%) | C4/C2 Selectivity |

| 1 | CH₂Cl₂ | DABCO | 65 | 55:45 |

| 2 | CHCl₃ | DABCO | 68 | 65:35 |

| 3 | CH₂Cl₂ | N-Methylpiperidine | 73 | 83:17 |

| 4 | CHCl₃ | N-Methylpiperidine | 75 | >95:5 |

| Conditions: Pyridine, Sodium p-toluenesulfinate, Triflic Anhydride, Base, Solvent. |

Indirect Routes to Pyridine Sulfinate Formation

Indirect methods provide alternative and often more reliable pathways to pyridine sulfinates, starting from readily available precursors like thiols and sulfonyl chlorides.

Oxidative Methods from Thiol Precursors

A prevalent and operationally simple method for preparing pyridine sulfinates involves the oxidation of the corresponding pyridine thiols (mercaptopyridines). rsc.org This approach is favored for its use of readily available starting materials and often results in high yields. rsc.org A common oxidizing system is a mixture of hydrogen peroxide and sodium hydroxide. rsc.org

The general scheme for this transformation is: Py-SH → [Oxidation] → Py-SO₂Na

This method has been successfully applied to prepare a range of substituted pyridine-2-sulfinates, which serve as effective coupling partners in palladium-catalyzed cross-coupling reactions. rsc.orgsemanticscholar.org

Reductive Pathways from Sulfonyl Chlorides

Pyridine sulfonyl chlorides are versatile precursors that can be reduced to the corresponding sulfinate salts. This is one of the most common methods for preparing sodium sulfinates. nih.gov The reduction is typically carried out using reagents like sodium sulfite (Na₂SO₃) in the presence of a base such as sodium bicarbonate, or with zinc powder. nih.govrsc.org

The reaction using sodium sulfite is generally performed in water at elevated temperatures (70–80 °C) and can produce pure sulfinate salts in high yields after recrystallization. nih.gov

Scheme: Reduction of Pyridine Sulfonyl Chloride Py-SO₂Cl + Na₂SO₃ + NaHCO₃ → Py-SO₂Na + NaCl + NaHSO₄

This method is attractive due to the commercial availability of a wide variety of sulfonyl chlorides, allowing for the synthesis of structurally diverse sulfinates. rsc.org

Organometallic Reagent-Mediated Synthesis of Sulfinates

Organometallic intermediates offer a powerful route for the synthesis of pyridine sulfinates. This approach typically involves the formation of a pyridine-based organolithium or Grignard reagent, which is then trapped with sulfur dioxide (SO₂) or a solid SO₂ surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.orgnih.govrsc.org

The process can be summarized as:

Py-X + Mg/Li → Py-MgX / Py-Li (where X = Halogen)

Py-MgX / Py-Li + SO₂ (or DABSO) → Py-SO₂⁻

Py-SO₂⁻ + Na⁺ source → Py-SO₂Na

This strategy allows for the regioselective introduction of the sulfinate group, guided by the initial position of the halogen atom on the pyridine ring. rsc.org It has been successfully used to generate various aryl and heteroaryl sulfinates from the corresponding bromides by forming an organomagnesium or organolithium reagent in situ, trapping it with DABSO, and then treating the mixture with aqueous sodium carbonate. nih.gov

Emerging and Specialized Synthetic Techniques for Sulfinate Salts

The field of sulfinate salt synthesis is continually evolving, with new methods offering improved efficiency, broader substrate scope, and milder reaction conditions. rptu.dersc.org These emerging techniques often leverage modern synthetic methodologies like photoredox and electrochemical catalysis. rsc.orgresearchgate.net

Photoredox Catalysis : Radical-based approaches have been developed for the synthesis of alkyl sulfinates. For example, Katritzky pyridinium (B92312) salts, derived from primary amines, can serve as alkyl radical precursors. digitellinc.com Under photo- or thermally-induced conditions, these radicals can add to a sulfur dioxide surrogate. The resulting sulfonyl radical is then reduced to the versatile sulfinate salt, a pathway that has been historically challenging to achieve efficiently. digitellinc.com

Electrochemical Synthesis : Electrochemical methods provide an alternative to chemical redox agents. researchgate.net An electrochemical approach has been reported for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates. nih.gov This method proceeds through a redox-neutral dearomatization-rearomatization strategy, offering exclusive regiocontrol without the need for catalysts or chemical oxidants. nih.gov

These advanced techniques highlight the ongoing efforts to develop more sustainable and versatile protocols for accessing valuable sulfinate building blocks for organic synthesis. rsc.org

Electrochemical Synthesis and Transformations of Pyridine Sulfinates

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for stoichiometric oxidants or reductants. rsc.org The electrochemical synthesis of pyridine sulfinates and their subsequent transformations represent a frontier in organic electrosynthesis.

A notable recent development is the electrochemical meta-C−H sulfonylation of pyridines using nucleophilic sulfinates. researchgate.net This method employs a redox-neutral dearomatization-rearomatization strategy. The process involves a tandem dearomative cycloaddition, followed by a hydrogen-evolution electrooxidative C−H sulfonation of the resulting intermediate, and finally an acid-promoted rearomatization. mdpi.comresearchgate.net While this specific strategy targets the meta-position, the underlying principles of electrochemical generation of sulfonyl species from sulfinates are broadly applicable.

For the synthesis of 2-substituted pyridine sulfinates like sodium 3-nitropyridine-2-sulfinate, an electrochemical approach could be envisioned starting from an activated precursor like 2-chloro-3-nitropyridine. The electrochemical reduction of a sulfur dioxide source in the presence of the pyridine substrate could generate a nucleophilic sulfinate species in situ, which would then displace the chloride. Alternatively, the electrochemical oxidation of a thiol or disulfide in the presence of a pyridine could lead to the formation of a sulfonyl radical, which could then be trapped.

Table 1: Key Features of Electrochemical Sulfonylation of Pyridines researchgate.net

| Feature | Description |

| Strategy | Redox-neutral dearomatization-rearomatization |

| Reactants | Pyridines, Nucleophilic sulfinates |

| Key Steps | Dearomative cycloaddition, Electrooxidative C-H sulfonation, Rearomatization |

| Advantages | High regioselectivity, Broad substrate scope, Scalability |

Mechanistic studies, including cyclic voltammetry and radical trapping experiments, have been crucial in elucidating the pathways of these electrochemical transformations, confirming the involvement of radical intermediates in many cases. mdpi.com

Photoredox Catalytic Approaches in Sulfinate Synthesis

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds under exceptionally mild conditions. rsc.orgnih.gov These methods rely on the ability of a photocatalyst to absorb visible light and engage in single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors.

One of the most relevant strategies for the synthesis of pyridine sulfones, and by extension, the precursors to pyridine sulfinates, is the Ni/photoredox dual catalytic coupling of sulfinate salts with aryl halides. rsc.orgnih.govnih.gov This approach allows for the formation of a Csp2–SO2R bond at room temperature under base-free conditions. rsc.orgnih.gov This method is particularly attractive for the synthesis of sodium 3-nitropyridine-2-sulfinate, as it would involve the coupling of a suitable sulfinate salt with 2-chloro-3-nitropyridine. The reaction tolerates a wide array of functional groups, which is crucial when dealing with a sensitive substrate like a nitropyridine. nih.gov

Another photoredox approach involves the generation of sulfonyl radicals from sulfinate salts or other precursors, which can then participate in three-component reactions. For instance, the photoinduced sulfonative pyridylation of alkenes has been demonstrated, where a sulfonyl radical and a pyridine are added across a double bond. nih.gov While not a direct route to the target compound, this showcases the versatility of photoredox-generated sulfonyl species.

The choice of photocatalyst is critical, with iridium and ruthenium complexes being common, although metal-free organic photoredox catalysts are gaining prominence due to their lower cost and toxicity. acs.org

Table 2: Representative Ni/Photoredox Dual Catalysis for Diaryl Sulfone Synthesis nih.gov

| Aryl Halide | Sulfinate Salt | Photocatalyst | Ni-Catalyst | Yield (%) |

| 4-Bromotoluene (B49008) | Sodium benzenesulfinate | Ru(bpy)3(PF6)2 | [Ni(phen)·(H2O)4]Cl2 | 95 |

| 4-Chlorotoluene | Sodium p-toluenesulfinate | Ru(bpy)3(PF6)2 | [Ni(phen)·(H2O)4]Cl2 | 88 |

| 2-Chloropyridine | Sodium benzenesulfinate | Ru(bpy)3(PF6)2 | [Ni(phen)·(H2O)4]Cl2 | 75 |

Development and Utility of Masked Pyridine Sulfinate Reagents

Masked or surrogate reagents provide a powerful alternative for the introduction of functional groups that are otherwise unstable or difficult to handle. In the context of sulfinate synthesis, this approach is particularly valuable.

One common strategy involves the use of sulfur dioxide surrogates. For example, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used to trap in situ generated organometallic reagents (from aryl halides) to form the corresponding sulfinates. nih.gov This method avoids the direct handling of gaseous sulfur dioxide.

Another innovative approach is the vicarious nucleophilic substitution (VNS) of hydrogen on electron-deficient arenes like nitropyridines. acs.org In this methodology, a carbanion stabilized by a sulfonyl group attacks the nitroarene, forming a σ-adduct. Subsequent base-induced β-elimination of the sulfinic acid moiety results in the formation of a new C-C bond and the formal substitution of a hydrogen atom. While this method is typically used for alkylation or arylation, it demonstrates the utility of sulfone-stabilized species as precursors to introduce functionality ortho or para to a nitro group. A modification of this approach could potentially be used to install the sulfinate group.

The reaction of 3-nitropyridine with sodium sulfite has been shown to produce 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which upon acidic workup yields 5-hydroxyaminopyridine-2-sulfonic acid. rsc.org This reaction highlights the ability of the sulfite ion to act as a nucleophile and install a sulfonic acid group at the 2-position of a 3-nitropyridine, with concomitant transformation of the nitro group. This suggests that under controlled conditions, a sulfinate could potentially be formed.

The use of such masked reagents and indirect strategies can often overcome the challenges associated with the direct sulfonylation of sensitive heterocyclic systems.

Mechanistic Reactivity and Organic Transformations of Sodium 3 Nitropyridine 2 Sulfinate

Nucleophilic Aromatic Substitution (SNAr) Chemistry

The pyridine (B92270) ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of a strong electron-withdrawing group like the nitro group (NO2). SNAr reactions involving Sodium 3-nitropyridine-2-sulfinate can proceed through two main pathways: Vicarious Nucleophilic Substitution (VNS) on the pyridine ring and reactions where the sulfonate group acts as a leaving group.

Vicarious Nucleophilic Substitution (VNS) Reactions on the Pyridine Ring

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic rings. nih.govorganic-chemistry.org In this process, a nucleophile bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by the elimination of the leaving group to afford the substituted product. nih.gov

The 3-nitro group plays a crucial role in activating the pyridine ring for VNS reactions. As a potent electron-withdrawing group, it significantly reduces the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. chempanda.commasterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the nitro group. In the case of 3-nitropyridine (B142982), the C-2, C-4, and C-6 positions are activated. The presence of the nitro group stabilizes the negatively charged intermediate (Meisenheimer-type adduct) formed during the nucleophilic attack through resonance. nih.govmasterorganicchemistry.comacs.org

The reaction of 3-nitropyridine with various nucleophiles under VNS conditions leads to substitution primarily at the positions ortho or para to the nitro group. organic-chemistry.orgscispace.com This regioselectivity is a key feature of VNS reactions on nitropyridines.

VNS reactions provide a direct route for the amination of 3-nitropyridines. Various nitrogen-based nucleophiles, such as ammonia (B1221849) and amines, have been successfully employed. scispace.comresearchgate.net For instance, the reaction of 3-nitropyridines with ammonia or amines via the VNS method results in the formation of 2-alkylamino-5-nitropyridines with high regioselectivity and good yields. scispace.comresearchgate.net

Hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have also been utilized as amination reagents in VNS reactions with 3-nitropyridine derivatives, leading to the formation of 2-amino-5-nitropyridines. ntnu.norsc.org These reactions have been shown to be selective, providing a general method for the synthesis of 3- or 4-substituted-2-amino-5-nitropyridines. rsc.org

A study on the selective vicarious nucleophilic amination of nine 3-nitropyridine compounds and 4-nitroisoquinoline (B1589690) using hydroxylamine and 4-amino-1,2,4-triazole demonstrated moderate to good yields of the 6-aminated products. rsc.org

| Reactant | Aminating Agent | Product | Yield |

| 3-Nitropyridine | Hydroxylamine | 2-Amino-5-nitropyridine | Moderate |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | Good |

| 4-Substituted-3-nitropyridines | Hydroxylamine / 4-Amino-1,2,4-triazole | 4-Substituted-2-amino-5-nitropyridines | Moderate to Good |

Table 1: Examples of VNS Amination Reactions of 3-Nitropyridines

The regioselectivity of VNS reactions on 3-nitropyridines is a critical aspect, with substitution generally occurring at the positions ortho and para to the nitro group. organic-chemistry.orgscispace.com For 3-nitropyridine itself, this corresponds to the C-2 and C-4 positions. The attack at the C-4 position is often favored, leading to the formation of 4-substituted-3-nitropyridines. scispace.com

However, the steric hindrance of the nucleophile and the substrate can influence the regiochemical outcome. acs.org For instance, in the alkylation of 3-nitropyridine with sulfonyl-stabilized carbanions, while primary alkyl groups are readily introduced, the reaction with a secondary carbanion from isopropyl phenyl sulfone fails to produce the alkylated product due to steric hindrance. nih.govacs.org This highlights the importance of steric factors in determining the feasibility and outcome of VNS reactions.

The stereochemistry of the VNS reaction is dictated by the planar nature of the aromatic ring and the intermediate Meisenheimer complex. The incoming nucleophile approaches the ring perpendicularly, and the subsequent elimination of the leaving group restores the aromaticity.

Sulfonate Group as an Activated Leaving Group in SNAr

In a different mode of reactivity, the sulfinate group in Sodium 3-nitropyridine-2-sulfinate can be oxidized to a sulfonate group, which is an excellent leaving group in SNAr reactions. This allows for the substitution of the sulfonate group by various nucleophiles.

While the direct substitution of the sulfinate group is less common, its conversion to a sulfonate (-SO3H) creates a highly activated position for nucleophilic attack. The reaction of 5-nitropyridine-2-sulfonic acid, which can be derived from 3-nitropyridine, with various nucleophiles allows for the synthesis of a range of 2-substituted-5-nitropyridines. chempanda.comscispace.comresearchgate.net

Although direct SNAr reactions of Sodium 3-nitropyridine-2-sulfinate with alcohols are not extensively documented in the provided context, the general principles of SNAr suggest that such reactions would be feasible if the sulfinate is first converted to a better leaving group, like a sulfonate. The reaction would involve the attack of the alcohol (or alkoxide) at the C-2 position of the pyridine ring, leading to the displacement of the sulfonate group.

Substitution Reactions with Halogen Nucleophiles

The pyridine ring in sodium 3-nitropyridine-2-sulfinate is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions activated by the electron-withdrawing nitro group. While direct substitution of the sulfinate group with halogen nucleophiles on this specific compound is not extensively documented in the provided search results, related compounds like 5-nitropyridine-2-sulfonic acid offer valuable insights.

In a study on 5-nitropyridine-2-sulfonic acid, the sulfonate group was successfully substituted by a chlorine nucleophile to yield 2-chloro-5-nitropyridine (B43025) with an 87% yield. rsc.org This type of reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer-type intermediate. The electron-withdrawing nitro group stabilizes this intermediate, facilitating the subsequent elimination of the sulfonate or sulfinate group. The general principle of nucleophilic aromatic substitution suggests that similar reactivity could be expected with sodium 3-nitropyridine-2-sulfinate, where halide ions (e.g., Cl⁻, Br⁻) could displace the sulfinate group. gacariyalur.ac.inmdpi.com The efficiency of such reactions would likely depend on the reaction conditions, including the nature of the halogen nucleophile and the solvent used.

Substitution Reactions with Carbon-Based Nucleophiles

The reaction of nitropyridines with carbon-based nucleophiles can lead to either substitution or addition products, depending on the nature of the nucleophile and the reaction conditions. mdpi.comresearchgate.net For sodium 3-nitropyridine-2-sulfinate, reactions with carbon nucleophiles can be complex.

One important class of reactions involving carbon-based nucleophiles is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. acs.org This methodology allows for the introduction of alkyl groups into electron-deficient aromatic rings. In the case of 3-nitropyridine, it reacts with sulfonyl-stabilized carbanions to yield C-H alkylation products. acs.org The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a sulfinic acid. acs.org It is plausible that sodium 3-nitropyridine-2-sulfinate could undergo similar transformations, where a carbanion attacks a carbon atom on the pyridine ring, leading to the displacement of a hydride ion.

Another potential reaction involves the interaction of the nitro group itself. Aliphatic nitro compounds, after tautomerization to their aci-forms, can act as electrophiles and react with carbon-based nucleophiles. nih.govfrontiersin.org While this reactivity is more characteristic of aliphatic nitro compounds, the underlying principles of activating a molecule towards nucleophilic attack are relevant.

Selective Reduction Chemistry of the Nitro Group

The nitro group of sodium 3-nitropyridine-2-sulfinate is a key functional group that can undergo selective reduction to afford various nitrogen-containing derivatives. The choice of reducing agent and reaction conditions determines the final product.

Controlled reduction of nitroaromatic compounds can yield hydroxylamine derivatives. nih.gov This transformation is a crucial step in several synthetic pathways. For instance, the reaction of 3-nitropyridine with sodium sulfite (B76179) in an aqueous solution leads to the formation of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which upon treatment with an acidic ion exchange resin gives 5-hydroxyaminopyridine-2-sulfonic acid. rsc.org This indicates that under specific conditions, the nitro group can be selectively reduced to a hydroxylamine.

Enzymatic reductions also play a significant role in the chemoselective reduction of nitro groups. For example, 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134 catalyzes the reduction of various nitroaromatic compounds to their corresponding hydroxylamino derivatives. nih.gov These enzymatic systems are often highly specific and operate under mild conditions. The formation of N-sulfonyl hydroxylamines has also been observed as intermediates in the reductive coupling of nitroarenes and sulfinates when insufficient reducing agent is used. acs.org

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to primary amines. commonorganicchemistry.comgoogle.comnih.govnih.gov Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. commonorganicchemistry.com The choice of catalyst can be critical for chemoselectivity, especially in the presence of other reducible functional groups. For example, Raney nickel is often preferred for substrates containing aromatic halogens to avoid dehalogenation. commonorganicchemistry.com

The process generally involves the reaction of the nitro compound with hydrogen gas in the presence of a catalyst. google.comnih.gov The reaction conditions, such as temperature, pressure, and the presence of additives, can be optimized to achieve high yields and selectivity for the desired amine. google.comnih.gov For instance, the hydrogenation of nitriles to primary amines is often carried out in the presence of ammonia to suppress the formation of secondary amines. google.com

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The classical Haber-Lukashevich mechanism describes the stepwise reduction, which involves the formation of a nitroso derivative followed by a hydroxylamine, and finally the amine. orientjchem.orgresearchgate.net

Step-wise Reduction:

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This is a two-electron reduction.

Nitroso to Hydroxylamine: The nitroso group is then further reduced to a hydroxylamine (-NHOH). This is also a two-electron reduction and is generally much faster than the initial reduction of the nitro group. nih.gov

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the primary amine (-NH₂), another two-electron reduction step.

The specific pathway can be influenced by the reaction conditions and the catalyst used. orientjchem.org For example, in some cases, intermediate products can react with each other, leading to the formation of azoxy, azo, and hydrazo compounds. orientjchem.org The mechanism can also involve radical intermediates, particularly in biological or electrochemical reductions. nih.govresearchgate.net

Sulfinate Group Reactivity in Multicomponent and Bond-Forming Reactions

The sulfinate group in sodium 3-nitropyridine-2-sulfinate is a versatile functional group that can participate in a variety of multicomponent and bond-forming reactions. Sodium sulfinates are known to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govresearchgate.net

One of the key reactions of sulfinates is their participation in cross-coupling reactions to form C-S bonds. researchgate.net For example, palladium-catalyzed sulfonylation of vinylethylene carbonates with sodium sulfinates provides access to allylic sulfones. researchgate.net The sulfinate group can also act as a nucleophile in S-N bond-forming reactions. acs.org A notable example is the reductive coupling of nitroarenes with sodium sulfinates to produce sulfonamides. acs.org This reaction can proceed via the formation of a nitrosoarene intermediate, which is then intercepted by the sulfinate nucleophile. acs.org

Furthermore, sulfinates can be involved in radical reactions. nih.gov Under visible light irradiation, electron donor-acceptor complexes between N-amidopyridinium salts and sulfinates can form, leading to the generation of sulfonyl radicals. nih.gov These radicals can then participate in three-component reactions with alkenes to form β-pyridyl alkyl sulfones. nih.gov The flexible reactivity of the sulfinate group, allowing it to act as a nucleophile, an electrophile, or a radical precursor, makes sodium 3-nitropyridine-2-sulfinate a valuable component in the design of novel multicomponent reactions for the synthesis of complex organosulfur compounds. nih.gov

Role as Sulfonylating, Sulfenylating, and Sulfinylating Agents

Sodium sulfinates, including Sodium 3-nitropyridine-2-sulfinate, are versatile reagents in organic synthesis, capable of acting as sulfonylating, sulfenylating, and sulfinylating agents depending on the reaction conditions. nih.gov This multifaceted reactivity allows for the introduction of sulfur-containing moieties into organic molecules, which is of significant interest in the development of pharmaceuticals and agrochemicals. chemimpex.com

The primary role of sodium sulfinates is often as a precursor to sulfonyl radicals (RSO₂•) or as a nucleophile. nih.govrsc.org As sulfonylating agents, they are used to introduce the sulfonyl group (RSO₂) into molecules, forming sulfones. nih.gov This is a critical transformation in medicinal chemistry, as the sulfonyl group is a common feature in a wide array of therapeutic agents. researchgate.net

In their capacity as sulfenylating agents, sodium sulfinates can be used to introduce the sulfenyl group (RS-). This is particularly relevant in the formation of unsymmetrical thiosulfonates, which are valuable intermediates in organic synthesis. researchgate.net For instance, the reaction of sodium sulfinates with disulfides, promoted by reagents like N-bromosuccinimide (NBS), leads to the formation of thiosulfonates. researchgate.net

Although less common, the role of sodium sulfinates as sulfinylating agents (introducing the RSO- group) is also recognized. nih.gov The specific reaction pathway and the resulting product are highly dependent on the substrate and the reaction conditions employed. nih.gov

Pathways for C-S, N-S, and S-S Bond Formation

Sodium 3-nitropyridine-2-sulfinate and related sulfinate salts are pivotal in forming various types of chemical bonds involving sulfur, namely carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. nih.gov

C-S Bond Formation: The formation of C-S bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates are frequently employed for this purpose. One common method involves the reaction of a sulfonyl radical, generated from a sodium sulfinate, with an alkene or alkyne. researchgate.netnih.gov This radical addition pathway allows for the construction of β-pyridyl alkyl sulfones and other sulfonylated organic structures. nih.gov For example, under visible light, an electron donor-acceptor (EDA) complex between a pyridinium (B92312) salt and a sulfinate can form, leading to a sulfonyl radical that participates in a three-component reaction with an alkene. rsc.orgnih.gov Electrochemical methods have also been developed for the meta-C-H sulfonylation of pyridines using nucleophilic sulfinates, further expanding the toolkit for C-S bond formation. nih.gov

N-S Bond Formation: The synthesis of sulfonamides, which contain an N-S bond, is a significant application of sodium sulfinates. chemimpex.comacs.org A notable strategy is the reductive coupling of nitroarenes with sodium sulfinates. acs.orgnih.gov This approach bypasses the need for traditional methods that often involve the use of sulfonyl chlorides and amines. acs.org The reaction is believed to proceed through the reduction of the nitro group to a nitroso intermediate, which is then trapped by the sulfinate nucleophile to form an N-sulfonyl hydroxylamine. Subsequent reduction yields the sulfonamide. acs.orgnih.gov Light-mediated, catalyst-free synthesis of N-hydroxy-sulfonamides has also been achieved through the formation of a sulfinate-nitroarene electron donor-acceptor (EDA) complex. semanticscholar.org

S-S Bond Formation: Sodium sulfinates are also instrumental in the formation of S-S bonds, particularly in the synthesis of thiosulfonates and disulfides. nih.govorganic-chemistry.org The reaction of sodium sulfinates with disulfides can be promoted to produce unsymmetrical thiosulfonates. researchgate.net Furthermore, derivatives of 3-nitropyridine-2-sulfinate, such as methyl 3-nitro-2-pyridinesulfenate (Npys-OMe), are effective oxidizing agents for the formation of disulfide bonds in peptides. nih.gov The 3-nitro-2-pyridinesulfenyl (Npys) group can act as a stable protecting group for cysteine residues and as an active disulfide that readily reacts with another thiol to form a disulfide bridge. nih.govresearchgate.netresearchgate.net This reactivity is crucial for the synthesis of cyclic peptides and proteins where disulfide bonds are essential for structural integrity and biological activity. nih.govspringernature.com

Sulfonyl Radical-Triggered Cyclization Reactions

Sulfonyl radicals, which can be generated from sodium sulfinates, are key intermediates in a variety of cyclization reactions, leading to the formation of complex polycyclic structures. nih.govnih.gov These reactions often proceed via a cascade mechanism, where the initial addition of the sulfonyl radical to an unsaturated system triggers a series of intramolecular cyclization events. nih.gov

One prominent example is the visible-light-promoted cascade radical cyclization for synthesizing sulfonylated benzimidazo/indolo[2,1-a]isoquinolin-6(5H)-ones. nih.gov In this process, a phenyl radical, generated from a diazonium salt, is trapped by a sulfur dioxide surrogate like sodium metabisulfite (B1197395) to form a phenylsulfonyl radical. nih.gov This sulfonyl radical then adds to a precursor molecule, initiating a cyclization cascade that ultimately yields the polycyclic aromatic product. nih.gov

Copper-catalyzed cyclization of 3-aza-1,5-enynes with sulfonyl chlorides also demonstrates the utility of sulfonyl radicals in constructing heterocyclic systems like 1,2-dihydropyridines. rsc.org Although this example uses sulfonyl chlorides as the sulfonyl radical source, similar reactivity can be expected from sodium sulfinates under appropriate conditions.

Furthermore, radical cyclizations of cyclic ene sulfonamides can lead to the formation of bicyclic and tricyclic imines through a process involving the elimination of a sulfonyl radical. nih.gov The initial radical cyclization produces an α-sulfonamidoyl radical, which then fragments to yield the imine and a sulfonyl radical. nih.gov This demonstrates the dual role a sulfonyl group can play, both as part of the cyclization precursor and as a leaving group in radical fragmentation processes.

Oxidative Processes and Fragmentation Mechanisms Involving the Sulfinate Moiety

Triplet Sensitizer-Mediated Oxidations of Sulfinates

While specific information on triplet sensitizer-mediated oxidations of Sodium 3-nitropyridine-2-sulfinate is not prevalent in the provided search results, the general principles of such reactions can be inferred from related photochemical processes involving sulfinates. The formation of an electron donor-acceptor (EDA) complex between a sulfinate and a pyridinium salt under visible light irradiation is a key example of a photochemically induced process. rsc.orgnih.gov Upon excitation, this complex can undergo single-electron transfer to generate a sulfonyl radical. nih.gov This process is analogous to how a triplet sensitizer (B1316253) would function, by absorbing light and then transferring energy to the sulfinate or a complex it is part of, leading to an excited state that can then undergo chemical reactions like oxidation or fragmentation.

C-S Fragmentation Pathways and Sulfur Dioxide Release Mechanisms

The fragmentation of molecules containing a sulfonyl group, leading to the release of sulfur dioxide (SO₂), is a known chemical transformation. nih.govrsc.org While the direct C-S fragmentation of Sodium 3-nitropyridine-2-sulfinate to release SO₂ is not explicitly detailed, the principles of SO₂ release from related organosulfur compounds can be considered.

One established mechanism for SO₂ release is through a cheletropic reaction. For example, thiophene (B33073) dioxides can react with strained alkynes in a cycloaddition reaction, followed by a cheletropic elimination that releases SO₂ and forms a stable aromatic ring. nih.gov This type of reaction is being explored for the development of SO₂ prodrugs, where the release of SO₂ can be triggered by a specific chemical event. nih.govrsc.org

In the context of radical reactions, the fragmentation of β-sulfonyl radicals is a common pathway that results in the formation of an alkene and a sulfonyl radical. nih.gov This is essentially the reverse of the addition of a sulfonyl radical to a double bond. While this is a C-S bond cleavage, it does not directly release SO₂. However, the generated sulfonyl radical could potentially undergo further reactions that might lead to SO₂ liberation.

It is also worth noting that sodium metabisulfite is often used as a source of SO₂ in chemical reactions. nih.govnih.gov In some systems, a purge stream of spent absorbing solution containing sodium sulfite is treated to desorb SO₂ for regeneration. google.com

Ring Transformations and Rearrangement Reactions

The reaction of 3-nitropyridine with sodium sulfite in an aqueous solution can lead to a ring transformation, resulting in the formation of 2,5-disubstituted pyridines. rsc.org Specifically, this reaction yields the disodium (B8443419) salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid. rsc.org This indicates a nucleophilic substitution of the nitro group and addition of a sulfite group to the pyridine ring, followed by rearrangement. This transformation provides a pathway to synthetically useful substituted pyridines from a readily available starting material.

Catalytic Applications Involving Pyridine Sulfinate Compounds

Palladium-Catalyzed Cross-Coupling Reactions

The desulfinative cross-coupling of pyridine (B92270) sulfinates with aryl and heteroaryl halides has become a cornerstone reaction for the formation of C(sp²)–C(sp²) bonds. This methodology, catalyzed by palladium complexes, offers a robust and highly effective route to biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Pyridine Sulfinates as Nucleophilic Coupling Partners with Aryl and Heteroaryl Halides

Pyridine sulfinates, including their sodium salts, serve as exceptional nucleophilic pyridine sources in palladium-catalyzed cross-coupling reactions. nih.govrsc.org They have been successfully established as superior replacements for pyridine-2-boronic acids and their derivatives, which often suffer from instability, difficult preparation, and low reactivity in Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov The use of pyridine sulfinates overcomes many of these limitations, providing a process with broad scope and utility. nih.govsigmaaldrich.com

These sulfinate salts are typically bench-stable, solid reagents that are straightforward to prepare, often through the oxidation of the corresponding thiols. rsc.org Their application in desulfinative cross-coupling allows for the efficient synthesis of a wide array of linked pyridines by pairing them with various aryl and heteroaryl halides, including economically advantageous chlorides. sigmaaldrich.com Research has demonstrated that pyridine-2-sulfinates, as well as their 3- and 4-substituted variants, are all effective coupling partners. nih.govrsc.orgrsc.org

While specific studies detailing the use of Sodium 3-nitropyridine-2-sulfinate are not widely available, related compounds with electron-withdrawing groups on the pyridine ring have been shown to be effective. For instance, latent sulfinate reagents bearing nitrile or ester groups on the pyridine core perform well in these coupling reactions. nih.gov This suggests that the electron-withdrawing nitro group in 3-nitropyridine-2-sulfinate would be tolerated and could potentially lead to successful cross-coupling outcomes.

Ligand Design and Optimization in Palladium-Catalyzed Pyridine Sulfinate Couplings

The success of the palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates is highly dependent on the catalyst system, particularly the choice of phosphine (B1218219) ligand. Initial investigations into the reaction between pyridine-3-sulfinate and 4-bromotoluene (B49008) identified a catalyst generated from palladium acetate (B1210297) (Pd(OAc)₂) and the bulky, electron-rich tricyclohexylphosphine (B42057) (PCy₃) as optimal. nih.gov This combination has proven effective across a wide range of substrates. rsc.org

The addition of an inorganic base, such as potassium carbonate (K₂CO₃), is also crucial for an efficient reaction, even though the sulfinate itself is an anionic salt. nih.gov The phosphine ligand plays a key role in stabilizing the Pd(0) active species and facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination. Mechanistic studies have shown that the nature of the phosphine ligand can influence the resting state of the catalyst and the rate-limiting step of the reaction. nih.govacs.org For certain challenging substrates or latent sulfinate precursors, other phosphine ligands like cataCXium A have been employed to achieve high yields. nih.gov

Table 1: Optimized Conditions for Pd-Catalyzed Cross-Coupling of Pyridine-3-sulfinate

| Parameter | Condition | Reference |

| Catalyst | Palladium Acetate (Pd(OAc)₂) | nih.gov |

| Ligand | Tricyclohexylphosphine (PCy₃) | nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | nih.gov |

| Solvent | 1,4-Dioxane | rsc.org |

| Temperature | 150 °C | rsc.org |

Scope and Limitations in the Synthesis of Linked Pyridines and Heterobiaryls

The palladium-catalyzed coupling of pyridine sulfinates boasts a considerable scope, enabling the synthesis of a diverse library of linked pyridines and heterobiaryls. The reaction is tolerant of a wide array of functional groups on both the pyridine sulfinate and the halide coupling partner. acs.org This includes electron-donating and electron-withdrawing groups, as well as various heterocyclic systems.

The methodology has been successfully applied to the synthesis of medicinally relevant molecules. For example, derivatives of the smoking cessation drug varenicline (B1221332) and the antihistamine mepyramine have been prepared in a library format using this chemistry. rsc.org Furthermore, the synthesis of 2,2'-bipyridines, a key structural motif in ligands for metal catalysis, is readily achieved. rsc.org

The reaction scope extends to various heteroaromatic coupling partners, allowing for the formation of challenging linked bis-heterocyclic products. Pyrazines, pyrimidines, and quinolines have all been successfully coupled with pyridine sulfinates. rsc.org To further broaden the scope and improve handling and stability, "latent" sulfinate reagents have been developed. These precursors, such as β-nitrile and β-ester sulfones, generate the active sulfinate species in situ under the basic reaction conditions, which allows for greater tolerance in multi-step synthetic sequences. nih.gov

Despite the broad scope, limitations can arise. Steric hindrance near the coupling sites can sometimes necessitate higher reaction temperatures or modified catalytic conditions. nih.gov Additionally, while the method is generally high-yielding, the optimization of conditions for specific, highly complex substrates may still be required.

Table 2: Examples of Heterobiaryls Synthesized via Pyridine Sulfinate Cross-Coupling

| Pyridine Sulfinate Partner | Halide Partner | Product | Reference |

| Sodium pyridine-2-sulfinate | 2-Bromopyridine | 2,2'-Bipyridine | rsc.org |

| Sodium pyridine-2-sulfinate | 2-Chloropyrazine | 2-(Pyrazin-2-yl)pyridine | rsc.org |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 2-Bromo-5-(trifluoromethyl)pyridine | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | rsc.org |

| Sodium pyridine-3-sulfinate | 4-Bromotoluene | 3-(p-Tolyl)pyridine | nih.gov |

| Sodium 6-methoxypyridine-3-sulfinate | 2-Chloroquinoline | 2-(6-Methoxypyridin-3-yl)quinoline | rsc.org |

Application as Ligands in Transition Metal Catalysis

While the role of pyridine sulfinates as nucleophilic reagents in cross-coupling is well-established, their application as ancillary or "spectator" ligands in transition metal catalysis is not a widely documented area of research. In typical catalysis, an ancillary ligand coordinates to the metal center to modulate its electronic and steric properties, thereby influencing reactivity, selectivity, and stability, without being consumed in the reaction. The current body of scientific literature focuses almost exclusively on pyridine sulfinates as reactants that are incorporated into the final product.

Coordination Chemistry of Pyridine Sulfinates with Various Transition Metals

The coordination of pyridine sulfinates to transition metals is a critical aspect of their reactivity as coupling partners. Mechanistic studies on the palladium-catalyzed desulfinative cross-coupling have shed light on how these species interact with the catalyst. nih.govacs.org

In the case of pyridine-2-sulfinate, it has been shown to coordinate to the palladium(II) center in a bidentate fashion, forming a five-membered ring. This is known as κ²-N,O chelation, where both the pyridine nitrogen and one of the sulfinate oxygen atoms bind to the metal. acs.org This chelation creates a particularly stable palladium sulfinate complex. The formation of this stable intermediate can cause a shift in the rate-determining step of the catalytic cycle compared to reactions with simple aryl sulfinates that cannot form such a chelate. nih.gov For pyridine-2-sulfinates, the turnover-limiting step is often the extrusion of sulfur dioxide (SO₂) from this chelated complex, whereas for non-chelating sulfinates, transmetalation can be rate-limiting. nih.gov

This coordination behavior is distinct from that of a spectator ligand. Here, the coordination is a transient step in the reaction pathway of the reagent itself, leading directly to its consumption and transformation into the coupled product. There is limited information available on stable, isolable transition metal complexes where a pyridine sulfinate acts solely as a non-reactive, supporting ligand for a separate catalytic transformation.

Other Metal-Mediated and Organocatalytic Transformations

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. In the context of pyridine sulfinates, copper-catalyzed reactions have been developed for the synthesis of "masked" heteroaryl sulfinates. nih.govacs.org These masked sulfinates, such as β-ester (hetero)aryl sulfones, are stable compounds that can release the sulfinate functional group under specific conditions, thus avoiding the challenges associated with the isolation and purification of hygroscopic and often insoluble sulfinate salts. nih.govcore.ac.uk

An effective method involves the copper-catalyzed coupling of (hetero)aryl iodides with a commercially available sulfonylation reagent, sodium 1-methyl 3-sulfinopropanoate (SMOPS). nih.govacs.org This reaction proceeds under mild, base-free conditions with substoichiometric amounts of a copper salt. For less reactive aryl bromides, a modified tert-butyl ester variant of the SMOPS reagent has been developed. nih.gov The resulting sulfones can be unmasked to generate the corresponding sulfinates, which can then be used in subsequent functionalization reactions.

The table below summarizes the scope of the copper-catalyzed synthesis of masked heteroaryl sulfinates.

Table 2: Copper-Catalyzed Synthesis of Masked Heteroaryl Sulfinates

| (Hetero)aryl Halide | Sulfonylation Reagent | Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodopyridine | SMOPS | CuI (10 mol%) | 6-Hydroxypicolinamide (L2) | 50 | nih.govacs.org |

| 4-Iodoanisole | SMOPS | CuI (10 mol%) | None | 85 | nih.gov |

| 2-Bromopyridine | STOPS* | CuI (10 mol%) | None | 75 | nih.gov |

| 3-Iodoquinoline | SMOPS | CuI (10 mol%) | None | 88 | nih.gov |

*STOPS: tert-butyl ester variant of SMOPS

Iron catalysis has gained significant attention as a sustainable and economical approach for various organic transformations. In reactions involving pyridine sulfinates, iron catalysts have been employed for cross-dehydrogenative coupling and C-H functionalization. For instance, an iron-catalyzed cross-coupling of alkenyl sulfides with Grignard reagents has been reported, demonstrating unique selectivity for alkenyl-S bonds over aryl-S bonds. nih.gov

More directly related to pyridine sulfinates, iron-catalyzed C-H functionalization of π-bonds has been explored. scispace.com While not always directly involving pyridine sulfinate as a starting material, these methods provide insight into the reactivity of related sulfur-containing compounds under iron catalysis. A significant application is the iron-catalyzed α-C–H functionalization of N-heterocycles like tetrahydroisoquinolines. scispace.com

A relevant three-component reaction is the FeCl₃-catalyzed sulfonylmethylation of imidazo[1,2-α]pyridines using sodium sulfinates. This process allows for the efficient synthesis of various sulfonylmethyl imidazo[1,2-α]pyridines with good functional group tolerance. The reaction proceeds via a proposed radical pathway involving the sodium sulfinate.

The scope of this iron-catalyzed sulfonylmethylation is presented in the table below.

Table 3: Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines

| Imidazo[1,2-α]pyridine Substrate | Sodium Sulfinate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylimidazo[1,2-α]pyridine | Sodium p-toluenesulfinate | FeCl₃ (10 mol%) | 2-Phenyl-3-((p-tolylsulfonyl)methyl)imidazo[1,2-α]pyridine | 92 | N/A |

| 2-(4-Bromophenyl)imidazo[1,2-α]pyridine | Sodium benzenesulfinate | FeCl₃ (10 mol%) | 2-(4-Bromophenyl)-3-((phenylsulfonyl)methyl)imidazo[1,2-α]pyridine | 85 | N/A |

| 2-(4-Fluorophenyl)imidazo[1,2-α]pyridine | Sodium p-toluenesulfinate | FeCl₃ (10 mol%) | 2-(4-Fluorophenyl)-3-((p-tolylsulfonyl)methyl)imidazo[1,2-α]pyridine | 88 | N/A |

| 2-Methylimidazo[1,2-α]pyridine | Sodium benzenesulfinate | FeCl₃ (10 mol%) | 2-Methyl-3-((phenylsulfonyl)methyl)imidazo[1,2-α]pyridine | 78 | N/A |

Advanced Spectroscopic and Theoretical Characterization of Sodium 3 Nitropyridine 2 Sulfinate

Spectroscopic Techniques for Structural Elucidation and Elucidation of Reaction Intermediates

Spectroscopic methods are indispensable tools for probing the molecular architecture and bonding within a compound. The following sections detail the expected spectroscopic signatures of sodium 3-nitropyridine-2-sulfinate based on an analysis of related compounds.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. For sodium 3-nitropyridine-2-sulfinate, the resulting spectra would be a composite of the vibrations from the 3-nitropyridine (B142982) ring and the sulfinate group.

The 3-nitropyridine moiety is expected to exhibit several characteristic bands. The nitro group (NO₂) vibrations are particularly prominent, with the asymmetric and symmetric stretching modes typically appearing in the regions of 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The pyridine (B92270) ring itself will show a series of C-H stretching vibrations above 3000 cm⁻¹, along with ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region.

The sulfinate group (-SO₂⁻) also has distinct vibrational signatures. The S=O stretching vibrations are strong and are expected to be observed in the 1000-1100 cm⁻¹ range. The C-S stretching vibration would likely appear in the 600-800 cm⁻¹ region.

The combination of these features in the spectra of sodium 3-nitropyridine-2-sulfinate would confirm the presence of both the 3-nitropyridine and the sulfinate functionalities.

| Functional Group | Predicted Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530-1550 |

| Nitro (NO₂) | Symmetric Stretch | 1340-1360 |

| Pyridine Ring | C-H Stretch | >3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| Sulfinate (SO₂⁻) | S=O Stretch | 1000-1100 |

| C-S Stretch | 600-800 |

This table presents predicted data based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For sodium 3-nitropyridine-2-sulfinate, both ¹H and ¹³C NMR would provide crucial structural information.

In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitro group at the 3-position and the sulfinate group at the 2-position will significantly influence the chemical shifts of the remaining ring protons. The proton at the 6-position, being adjacent to the nitrogen and the sulfinate group, is expected to be the most deshielded.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the pyridine ring. The carbons bearing the nitro and sulfinate groups (C-3 and C-2, respectively) would be significantly shifted. The chemical shifts of the other ring carbons would also be affected by the electronic effects of the substituents.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.5 - 7.8 | 125 - 130 |

| H-5 | 8.2 - 8.5 | 135 - 140 |

| H-6 | 8.8 - 9.1 | 150 - 155 |

| C-2 | - | 155 - 160 |

| C-3 | - | 145 - 150 |

This table presents predicted data based on the analysis of related compounds and known substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For sodium 3-nitropyridine-2-sulfinate, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the 3-nitropyridine-2-sulfinate anion.

The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the sulfinate group (SO₂). The pyridine ring itself could also undergo characteristic fragmentation. Analysis of these fragments would further confirm the structure of the compound.

| Fragment | Predicted m/z |

| [M - NO₂]⁻ | [Molecular Weight of anion - 46] |

| [M - SO₂]⁻ | [Molecular Weight of anion - 64] |

| [C₅H₃N]⁻ | 77 |

This table presents predicted fragmentation patterns based on the expected lability of the substituent groups.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers a powerful avenue for investigating the intrinsic properties of molecules, complementing experimental data and providing insights that are not readily accessible through measurement alone.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, stability, and reactivity of sodium 3-nitropyridine-2-sulfinate.

DFT calculations can be employed to model the electronic structure and charge distribution within the 3-nitropyridine-2-sulfinate anion. The presence of the electronegative nitrogen atom in the pyridine ring, coupled with the strong electron-withdrawing nitro group, leads to a significant polarization of the electron density. researchgate.net

The calculations would likely show a significant accumulation of negative charge on the nitro and sulfinate groups, as well as on the nitrogen atom of the pyridine ring. Conversely, the carbon atoms of the pyridine ring would be rendered electron-deficient. This charge distribution has important implications for the molecule's reactivity, particularly its susceptibility to nucleophilic attack. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would further illuminate the reactive sites of the molecule. Theoretical calculations on nitro-substituted pyridines have shown that the introduction of nitro groups can significantly impact their stability and energetic properties. nih.gov

| Atom/Group | Predicted Mulliken Charge |

| Nitro Group (O atoms) | Highly Negative |

| Sulfinate Group (O atoms) | Highly Negative |

| Pyridine Nitrogen | Negative |

| Pyridine Carbons | Positive |

This table presents predicted charge distribution based on general principles of electronic effects in substituted pyridines.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For molecules containing nitro groups, the LUMO is often localized on these groups, indicating their electrophilic nature. In a series of synthesized pyrimidine (B1678525), pyrazole, and pyridine derivatives, it was observed that molecules with nitro groups exhibited a significant charge transfer character, with the LUMO being predominantly localized on the nitro moieties. researchgate.net The calculated HOMO and LUMO energies for related nitropyridine derivatives show that charge transfer occurs within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 3-Nitropyridine | -7.54 | -2.67 | 4.87 |

| 2-Amino-3-nitropyridine | -6.21 | -2.15 | 4.06 |

Note: These values are illustrative and based on DFT calculations for related compounds. The exact values for Sodium 3-nitropyridine-2-sulfinate would require specific calculations.

Energetic Profiling of Reaction Mechanisms and Transition States

The reaction of 3-nitropyridine with sulfite (B76179) ions provides a pathway to 2,5-disubstituted pyridines, highlighting the reactivity of the pyridine ring as influenced by the nitro group. rsc.org The reaction proceeds through the formation of an intermediate, the disodium (B8443419) salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid. rsc.org

Computational studies using DFT can be employed to model the reaction pathways and determine the energetic profiles of such transformations. For instance, in the divergent reactivity of sulfinates with pyridinium (B92312) salts, DFT calculations were used to elucidate the reaction mechanisms, which can proceed through either one- or two-electron pathways. nih.gov These calculations help in understanding the regioselectivity and the role of intermediates and transition states. The mechanism for the nitration of pyridines to form 3-nitropyridines involves the migration of the nitro group, which has been proposed to occur via a Current time information in Berlin, DE.nih.gov sigmatropic shift. ntnu.nontnu.no

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP maps are color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack).